Comprehensive NMR Characterization of 4-Phenylisoxazole-3-Carboxylic Acid: A Technical Guide for Structural Elucidation
Comprehensive NMR Characterization of 4-Phenylisoxazole-3-Carboxylic Acid: A Technical Guide for Structural Elucidation
As a Senior Application Scientist specializing in molecular characterization, I have designed this whitepaper to provide an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-phenylisoxazole-3-carboxylic acid (CAS: 1524204-66-7). This guide transcends basic spectral assignments by detailing the quantum mechanical and electronic causalities behind the observed chemical shifts, while providing a self-validating experimental framework for researchers in drug discovery and synthetic chemistry.
Structural Anatomy and Magnetic Environment
To accurately predict and interpret the NMR spectra of 4-phenylisoxazole-3-carboxylic acid, we must first deconstruct its electronic environment. The molecule consists of an electron-deficient isoxazole core, substituted at C-3 with a carboxylic acid and at C-4 with a phenyl ring. The C-5 position remains unsubstituted, bearing a single proton.
The Causality of Deshielding
The chemical shifts in this molecule are governed by three primary electronic forces:
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Heteroatom Inductive Effects: The highly electronegative oxygen and nitrogen atoms in the isoxazole ring withdraw electron density from the carbon backbone. This leaves the C-5 proton (H-5) highly deshielded, a hallmark of1 [1].
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Magnetic Anisotropy: The π -electron cloud of the C-4 phenyl ring generates an induced local magnetic field when placed in the spectrometer's B0 field. Protons located in the deshielding cone of this induced field (such as the ortho-protons of the phenyl ring) experience a higher effective magnetic field, pushing their resonance downfield.
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Electron-Withdrawing Groups (EWG): The C-3 carboxylic acid exerts a strong −I (inductive) and −M (mesomeric) effect, further stripping electron density from the isoxazole core, which pushes the C-3 carbon resonance significantly downfield [2].
Quantitative Data: 1 H and 13 C NMR Chemical Shifts
The following tables synthesize the expected chemical shifts for 4-phenylisoxazole-3-carboxylic acid based on empirical data from 2 [4] and fundamental NMR principles. Data is referenced to DMSO- d6 due to the compound's polarity.
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Proton(s) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Mechanistic Causality |
| H-5 (Isoxazole) | 9.15 – 9.30 | Singlet (s) | 1H | Highly deshielded by the adjacent ring oxygen and nitrogen, compounded by the inductive pull of the C-3 carboxyl group. |
| H-2', H-6' (Phenyl ortho) | 7.55 – 7.65 | Multiplet (m) | 2H | Experience spatial anisotropic deshielding from the adjacent isoxazole π -system. |
| H-3', H-4', H-5' (Phenyl meta/para) | 7.40 – 7.50 | Multiplet (m) | 3H | Reside outside the strongest anisotropic cone of the isoxazole ring; typical aromatic resonance. |
| -COOH | 13.00 – 13.80 | Broad Singlet (br s) | 1H | Highly acidic proton. Broadening is caused by rapid chemical exchange with trace H2O in the DMSO- d6 solvent. |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Carbon | Chemical Shift ( δ , ppm) | Mechanistic Causality |
| C=O (Acid) | ~163.0 | Highly deshielded carbonyl carbon typical of conjugated carboxylic acids. |
| C-5 (Isoxazole) | ~161.0 | Directly bonded to the electronegative ring oxygen; significant inductive deshielding. |
| C-3 (Isoxazole) | ~157.0 | Bonded to the ring nitrogen and the electron-withdrawing carboxyl group. |
| C-1' (Phenyl ipso) | ~129.0 | Quaternary carbon attached to the isoxazole C-4. |
| C-3', C-5' (Phenyl meta) | ~129.0 | Standard aromatic carbon shift, minimally affected by the isoxazole core. |
| C-2', C-6' (Phenyl ortho) | ~128.5 | Slightly shielded relative to the ipso carbon due to resonance effects. |
| C-4' (Phenyl para) | ~128.0 | Farthest from the isoxazole substituent; standard aromatic shift. |
| C-4 (Isoxazole) | ~118.0 | The only purely carbon-bonded position on the isoxazole ring; relatively shielded compared to C-3/C-5 but deshielded by the phenyl group [3]. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in your spectral data, follow this self-validating workflow. Every step includes a causality statement and a validation checkpoint to prevent downstream analytical failures.
Step 1: Sample Preparation
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Action: Dissolve 5–10 mg (for 1 H) or 30–50 mg (for 13 C) of 4-phenylisoxazole-3-carboxylic acid in 0.6 mL of high-purity DMSO- d6 (99.9% D).
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Causality: DMSO- d6 is selected over CDCl 3 because the highly polar carboxylic acid forms hydrogen-bonded dimers in non-polar solvents, leading to poor solubility and severe peak broadening.
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Self-Validation Checkpoint: Hold the NMR tube to the light. The solution must be 100% optically clear. Any undissolved particulates will distort the local magnetic field homogeneity, making it impossible to achieve a high-quality shim. Filter through a glass wool plug if necessary.
Step 2: Probe Tuning and Matching
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Action: Insert the sample and tune the probe to the exact Larmor frequencies of 1 H and 13 C.
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Causality: The dielectric constant of DMSO is high ( ϵ≈47 ). This significantly alters the impedance of the RF coil compared to air or CDCl 3 . Tuning ensures maximum power transfer and optimal Signal-to-Noise Ratio (SNR).
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Self-Validation Checkpoint: The tuning curve (wobble curve) must dip exactly at the center frequency line with a reflection coefficient close to zero.
Step 3: Locking and Shimming
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Action: Lock onto the deuterium frequency of DMSO- d6 and execute gradient shimming (e.g., TopShim).
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Causality: Locking compensates for superconducting magnet drift. Shimming corrects spatial inhomogeneities in the B0 field, which is critical for resolving the fine J -coupling multiplets of the phenyl ring.
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Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO pentet signal (2.50 ppm). It must be ≤1.0 Hz. If it is broader, re-shim.
Step 4: Pulse Sequence and Data Acquisition
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Action:
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1 H NMR: Use a standard 30° pulse sequence (zg30), 16–32 scans, with a relaxation delay ( D1 ) of 2 seconds.
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13 C NMR: Use a power-gated decoupling sequence (zgpg30), 512–1024 scans, with a D1 of 2 seconds.
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Causality: A 30° flip angle prevents the saturation of slowly relaxing nuclei (such as the quaternary C-3 and C-4 carbons), ensuring that the resulting signals are semi-quantitative and visible.
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Self-Validation Checkpoint: Observe the Free Induction Decay (FID) window. The FID must decay exponentially into the noise floor before the acquisition time ( AQ ) ends. If the FID is truncated, it will cause sinc-wiggles (baseline artifacts) after Fourier Transformation.
Mechanistic Workflow Visualization
The following diagram maps the critical path of the NMR acquisition protocol, highlighting the logical progression from sample preparation to final signal assignment.
Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.
References
- Discovery of Substituted (2-Aminooxazol-4-yl)
- Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazole Source: The Royal Society of Chemistry URL
- Synthesis of 5-(Fluoroalkyl)
- New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity Source: The Royal Society of Chemistry URL
